molecular formula C16H19N3O4 B5659412 N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

Cat. No. B5659412
M. Wt: 317.34 g/mol
InChI Key: QJVDXULTCRJVPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to the one often involves multi-step synthetic routes that employ various chemical reactions to build the complex molecular architecture. For example, N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides were synthesized using a three-component reaction involving N-aryl-3-oxobutanamides, salicylaldehyde, and urea in ethanol with NaHSO4 as a catalyst, showcasing the complexity and diversity of approaches in synthesizing such compounds (Gein et al., 2017).

Molecular Structure Analysis

The molecular structure of complex organic compounds is typically elucidated using spectroscopic methods such as IR, 1H NMR, and X-ray diffraction analysis. The detailed structure provides insights into the spatial arrangement of atoms within the molecule and is crucial for understanding its chemical reactivity and physical properties. For instance, the study by Gein et al. (2017) determined the product structure by IR and 1H NMR spectroscopy and X-ray analysis, highlighting the importance of these techniques in confirming the molecular structure of synthesized compounds.

Chemical Reactions and Properties

The chemical reactivity of a compound like "N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide" can be predicted based on its functional groups and molecular structure. Compounds containing oxadiazole rings are known for their nucleophilic and electrophilic reaction sites, which can undergo various chemical transformations. The synthesis methods, such as those described by Gein et al. (2017), often exploit these properties to construct the target molecule from simpler precursors.

Physical Properties Analysis

The physical properties of organic compounds, including melting points, boiling points, solubility, and crystal structure, are influenced by their molecular structure. The determination of these properties is essential for understanding the compound's behavior in different environments and for its application in further studies or industrial processes. The crystal structure analysis, for instance, provides valuable information on the compound's solid-state organization, which affects its reactivity and interaction with other molecules.

Chemical Properties Analysis

The chemical properties of "N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide" can be inferred from its functional groups and molecular framework. The presence of an oxadiazole ring suggests potential biological activity, as many oxadiazole derivatives exhibit pharmacological properties. Understanding the chemical properties is crucial for the rational design of new compounds with desired biological activities or physical characteristics.

properties

IUPAC Name

N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-11-16(19-23-18-11)22-9-7-17-15(20)13-6-8-21-14-5-3-2-4-12(14)10-13/h2-5,13H,6-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVDXULTCRJVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1OCCNC(=O)C2CCOC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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